5-bromo-4-chloro-6-(propan-2-yl)pyrimidine

Medicinal Chemistry ADME Membrane Permeability

This polyhalogenated pyrimidine building block is engineered for chemoselective diversification: the reactive C5–Br and less reactive C4–Cl allow sequential, protecting‑group‑free cross‑coupling, while the 6‑isopropyl group enhances lipophilicity (LogP ≈3.0) for CNS‑penetrant kinase inhibitor programs. With a validated purity of ≥98% and distinct physicochemical properties (bp 274.1 °C, density 1.528 g/cm³), it safeguards your SAR from the failure risks of generic mono‑halogenated or non‑isopropyl analogs. Avoid project setbacks—order this orthogonal scaffold for reproducible, high‑throughput library synthesis.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
CAS No. 1044768-52-6
Cat. No. B6206780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-6-(propan-2-yl)pyrimidine
CAS1044768-52-6
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC=N1)Cl)Br
InChIInChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3
InChIKeyZOLRNOSZSJHRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine (CAS 1044768-52-6) – Technical Specification and Key Physical-Chemical Profile for Procurement Decisions


5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is a polyhalogenated pyrimidine building block characterized by a pyrimidine core substituted at the 4-position with chlorine, the 5-position with bromine, and the 6-position with an isopropyl group. Its molecular formula is C₇H₈BrClN₂ with a molecular weight of 235.51 g/mol . The compound is a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The presence of two different halogen atoms (bromine and chlorine) and a sterically demanding isopropyl group enables orthogonal cross-coupling strategies and regioselective functionalization, distinguishing it from simpler mono-halogenated or non-halogenated pyrimidine analogs.

Why 5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine Analogs – A Procurement-Risk Perspective


Generic substitution of pyrimidine building blocks is frequently attempted in drug discovery and chemical development to reduce costs or simplify supply chains. However, for 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine, such substitutions are not scientifically sound. The compound’s unique combination of a 5-bromo substituent, a 4-chloro substituent, and a 6-isopropyl group imparts a distinct physicochemical profile—most notably an elevated lipophilicity (LogP ≈ 3.0) and a specific steric and electronic environment—that cannot be recapitulated by mono-halogenated analogs (e.g., 4-chloro-6-isopropylpyrimidine, LogP ≈ 1.8) or analogs lacking the isopropyl group (e.g., 5-bromo-4-chloro-6-methylpyrimidine) . In the context of structure–activity relationships (SAR), even minor modifications to this substitution pattern can drastically alter target engagement, cellular permeability, metabolic stability, and off-target liability [1]. The quantitative evidence presented below substantiates that substituting 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine with a “similar” pyrimidine analog introduces a high risk of project failure, data irreproducibility, and wasted resources.

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine – Direct Comparative Evidence for Scientific Selection


Elevated Lipophilicity (LogP) Distinguishes 5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine from Less Lipophilic Mono-Halogenated and Methyl Analogs

The target compound exhibits a calculated LogP of 3.0159 , which is approximately 1.2 LogP units higher than the 4-chloro-6-isopropylpyrimidine analog (LogP = 1.81) and 0.65 LogP units higher than the 5-bromo-4-isopropylpyrimidine analog (LogP = 2.3625) . Compared to the 5-bromo-4-chloro-6-methylpyrimidine analog (LogP = 2.2009) [1], the target compound is 0.81 LogP units more lipophilic. Even the trifluoromethyl analog (LogP = 2.9113) remains slightly less lipophilic (Δ = 0.10 LogP units). This elevated LogP translates into a predicted ~16-fold higher octanol–water partition coefficient relative to the 4-chloro analog, directly impacting membrane permeability and tissue distribution.

Medicinal Chemistry ADME Membrane Permeability

Higher Boiling Point Enables Distinct Purification and Handling Protocols Relative to Non-Brominated Analogs

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine possesses a predicted boiling point of 274.1 ± 35.0 °C at 760 mmHg . This is approximately 67 °C higher than the boiling point of the non-brominated analog 4-chloro-6-isopropylpyrimidine (207.1 ± 20.0 °C at 760 mmHg) . The boiling point of the target compound is also slightly higher (≈3 °C) than that of the 6-methyl analog (271.2 ± 35.0 °C) . The density of the target compound (1.528 g/cm³) is substantially lower than that of the 6-methyl analog (1.724 g/cm³) , affecting distillation and phase separation behavior.

Process Chemistry Purification Physical Properties

Molecular Weight and Halogen Content Differentiate the Compound from Isosteric Analogs, Impacting Formulation and Dosing Calculations

The molecular weight of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine is 235.51 g/mol . In contrast, the 4-chloro-6-isopropylpyrimidine analog (no bromine) has a molecular weight of 156.61 g/mol (Δ = –78.9 g/mol) , and the 5-bromo-4-isopropylpyrimidine analog (no chlorine) weighs 201.06 g/mol (Δ = –34.5 g/mol) . The 6-methyl analog has a molecular weight of 207.46 g/mol (Δ = –28.0 g/mol) . These differences are not trivial: a 30–80 g/mol shift in molecular weight can alter pharmacokinetic properties, including volume of distribution and clearance, and directly affects the stoichiometry of formulations and dosing calculations.

Drug Design Molecular Properties Formulation

Verified High Purity (98%) Reduces Procurement Risk and Ensures Reproducible Reaction Outcomes

Commercially available 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine is supplied with a certified purity of 98% (HPLC/GC) . This high-purity specification is consistent across multiple vendors and exceeds the typical 95% purity offered for many analog pyrimidine building blocks . The presence of 2% impurities, predominantly synthetic by-products, is well-characterized and does not interfere with standard cross-coupling reactions. In contrast, lower-purity alternatives may contain unreacted starting materials or dehalogenated species that can compromise catalyst turnover, reduce yield, and complicate purification.

Procurement Quality Control Synthetic Reliability

Orthogonal Reactivity of C5–Br and C4–Cl Halogens Enables Chemoselective Cross-Coupling Not Possible with Mono-Halogenated Pyrimidines

The presence of both a C5–bromine and a C4–chlorine substituent in 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine confers orthogonal reactivity in palladium-catalyzed cross-coupling reactions [1]. Bromine, being more reactive toward oxidative addition, can be selectively coupled under mild conditions (e.g., Suzuki–Miyaura with Pd(PPh₃)₄ at room temperature), leaving the chlorine intact for a subsequent, orthogonal coupling step (e.g., using a more active catalyst such as Pd(dba)₂/XPhos) . In contrast, mono-halogenated analogs (e.g., 4-chloro-6-isopropylpyrimidine or 5-bromo-4-isopropylpyrimidine) lack this sequential functionalization capability, limiting the diversity of accessible derivatives.

Synthetic Methodology Cross-Coupling Chemoselectivity

The 6-Isopropyl Substituent Imparts Unique Steric and Electronic Modulation, Enhancing Selectivity Profiles in Kinase Inhibition

Bromo-pyrimidine analogues bearing a 6-isopropyl group have been shown to exhibit potent and selective inhibition of tyrosine kinases, with IC₅₀ values in the low nanomolar range for specific targets [1]. While direct head-to-head data for the exact title compound are limited, SAR studies within the bromo-pyrimidine class demonstrate that the 6-isopropyl substituent provides a favorable steric fit in hydrophobic pockets of kinase ATP-binding sites, reducing off-target activity compared to smaller alkyl substituents (e.g., methyl) or larger, more polar groups [1]. This class-level evidence supports the selection of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine over 6-methyl or unsubstituted analogs when kinase selectivity is a primary project goal.

Kinase Inhibition Selectivity Structure–Activity Relationship

Optimal Use Cases for 5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine Based on Verified Quantitative Differentiation


CNS-Targeted Kinase Inhibitor Lead Generation

The elevated LogP (3.0159) of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine predicts improved passive diffusion across the blood–brain barrier compared to less lipophilic analogs . This property makes the compound a strategically advantageous building block for the synthesis of CNS-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases). The orthogonal halogens allow sequential introduction of diverse aryl/heteroaryl groups to optimize both potency and brain exposure.

Sequential Cross-Coupling for High-Throughput Diversity-Oriented Synthesis

The presence of both a reactive C5–Br and a less reactive C4–Cl enables chemoselective, two-step diversification of the pyrimidine core . This orthogonal reactivity is invaluable in high-throughput synthesis and library production, allowing for the rapid generation of compound collections with diverse substitution patterns without the need for protecting-group strategies or scaffold rebuilding.

Process Development and Scale-Up of Pyrimidine-Based APIs

The compound’s higher boiling point (274.1 °C) and distinct density (1.528 g/cm³) relative to non-brominated analogs inform solvent selection, distillation parameters, and phase-separation protocols during large-scale synthesis. The verified 98% purity specification reduces the impurity burden, streamlining downstream purification and improving overall process efficiency.

Selective Kinase Inhibitor Optimization Campaigns

Class-level SAR indicates that the 6-isopropyl substituent of bromo-pyrimidines enhances kinase selectivity by occupying hydrophobic pockets in the ATP-binding site . 5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is therefore recommended as a core scaffold for medicinal chemistry programs aiming to improve selectivity over closely related kinase family members, particularly in oncology and inflammation indications.

Quote Request

Request a Quote for 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.